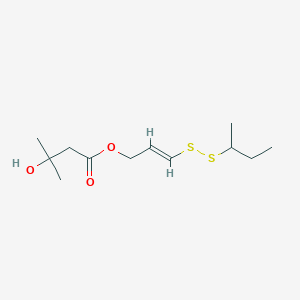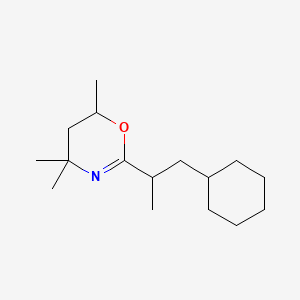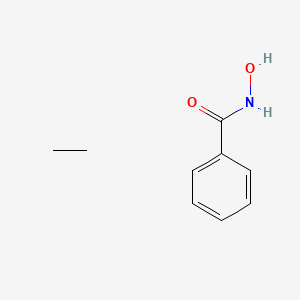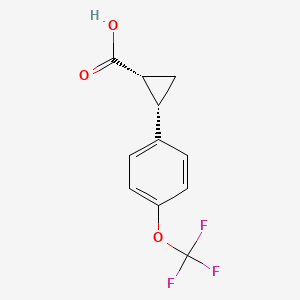
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate is an organic compound with a complex structure that includes a disulfide bond, an allyl group, and a hydroxy-methylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate typically involves multiple steps, including the formation of the disulfide bond and the esterification of the hydroxy-methylbutanoate. One common synthetic route involves the reaction of sec-butylthiol with allyl bromide to form sec-butyl allyl sulfide, followed by oxidation to form the disulfide bond. The final step involves the esterification of 3-hydroxy-3-methylbutanoic acid with the disulfide compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Allyl-substituted products.
Aplicaciones Científicas De Investigación
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its disulfide bond, which can interact with thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate involves its interaction with molecular targets through its disulfide bond and allyl group. The disulfide bond can undergo redox reactions, making it a potential antioxidant. The allyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules and potentially exert antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Allylsalicylaldehyde: Contains an allyl group and a hydroxybenzaldehyde moiety.
3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA): Contains a hydroxy-methylbutanoate moiety and is involved in cholesterol biosynthesis.
3-Hydroxy-3-alkyl-2-oxindoles: Contains a hydroxy-alkyl group and is used in the synthesis of biologically active molecules.
Uniqueness
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate is unique due to the presence of both a disulfide bond and an allyl group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H22O3S2 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
[(E)-3-(butan-2-yldisulfanyl)prop-2-enyl] 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C12H22O3S2/c1-5-10(2)17-16-8-6-7-15-11(13)9-12(3,4)14/h6,8,10,14H,5,7,9H2,1-4H3/b8-6+ |
Clave InChI |
JGSOKMZFTIETOS-SOFGYWHQSA-N |
SMILES isomérico |
CCC(C)SS/C=C/COC(=O)CC(C)(C)O |
SMILES canónico |
CCC(C)SSC=CCOC(=O)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)







![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)





